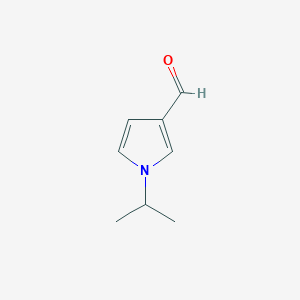

1-Isopropyl-1H-pyrrole-3-carbaldehyde

Overview

Description

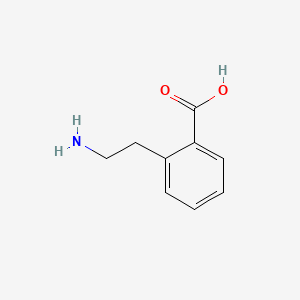

1-Isopropyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 .

Synthesis Analysis

The synthesis of 1-Isopropyl-1H-pyrrole-3-carbaldehyde involves a three-stage process . The first stage involves a Vilsmeier-Haack reaction with diphenylformamide and trichlorophosphate in 1,1-dichloroethane under reflux conditions . The second stage involves refluxing N-isopropylpyrrole in 1,1-dichloroethane for 2 hours . The final stage involves a regioselective reaction with water and sodium acetate .Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1H-pyrrole-3-carbaldehyde is represented by the formula C8H11NO . More detailed structural information may be available in specific databases or scientific literature.Scientific Research Applications

Supramolecular Chains and Single Molecule Magnets

The application of related pyrrole-carbaldehyde compounds in the creation of supramolecular chains that exhibit single-molecule magnetic behavior represents a notable area of scientific research. Specifically, 1-methyl-1H-pyrrole-2-carbaldehyde oxime has been utilized as a ligand for the coordination of paramagnetic transition metal ions, leading to the formation of a new {Mn(III)25} barrel-like cluster. These clusters are linked via Na(+) cations into a 1D polymeric topology, demonstrating significant potential in the field of magnetism and material science (Giannopoulos et al., 2014).

Intramolecular Hydrogen Bonding Effects

Research into the effects of intramolecular hydrogen bonding on the spectroscopic properties of pyrrole-carbaldehyde derivatives has provided insights into their structural and electronic characteristics. Studies involving 1-vinylpyrrole-2-carbaldehyde oxime have highlighted the significant impact of hydrogen bonding on NMR spectroscopic data and the stabilization of certain isomers, contributing to a deeper understanding of their chemical behavior and potential applications in designing new materials and molecules (Afonin et al., 2009).

Novel Synthetic Routes and Chemical Reactivity

The development of new synthetic methodologies using pyrrole-carbaldehyde derivatives as precursors for the construction of complex molecules is a critical area of application. For example, the synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones via a multicomponent reaction and cyclization strategy highlights the versatility of these compounds in facilitating the creation of biologically relevant structures and scaffolds. This approach not only broadens the scope of pyrrole chemistry but also offers a pathway to diverse polycyclic fused scaffolds with potential pharmacological activity (Lai & Che, 2020).

Polymerization and Material Science

Pyrrole-carbaldehyde derivatives have also found utility in the field of polymer science. For instance, 2-pyridinecarbaldehyde imines, structurally similar to pyrrole-carbaldehydes, have been employed in atom transfer polymerization processes. This application demonstrates the potential of pyrrole-carbaldehyde derivatives in producing polymers with specific properties, which could be beneficial for creating new materials with tailored functionalities (Haddleton et al., 1997).

properties

IUPAC Name |

1-propan-2-ylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(2)9-4-3-8(5-9)6-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQBOJJFXALBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563499 | |

| Record name | 1-(Propan-2-yl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

30186-45-9 | |

| Record name | 1-(Propan-2-yl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B1601797.png)

![Dinaphtho[1,2-b:2',1'-d]furan](/img/structure/B1601806.png)

![3,6,8-Tribromoimidazo[1,2-a]pyrazine](/img/structure/B1601808.png)